

O-Benzyl-DL-serine chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **O-Benzyl-DL-serine**

Cat. No.: **B1265372**

[Get Quote](#)

An In-depth Technical Guide to **O-Benzyl-DL-serine**: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of **O-Benzyl-DL-serine**, a crucial intermediate in pharmaceutical and peptide synthesis. The information is tailored for researchers, scientists, and professionals involved in drug development and chemical research.

Chemical Structure

O-Benzyl-DL-serine is an alpha-amino acid derivative where the hydroxyl group of the serine side chain is protected by a benzyl ether.^{[1][2]} This benzyl protection is key to its utility, preventing unwanted side reactions during chemical synthesis.^{[1][2]}

Caption: Chemical Structure of **O-Benzyl-DL-serine**.

Chemical and Physical Properties

O-Benzyl-DL-serine presents as a white to off-white crystalline solid or powder at room temperature.^[3] It is a synthetic compound that does not occur naturally.^[3] It exhibits moderate solubility in polar solvents such as water and ethanol.^[3]

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₃ NO ₃	[4]
Molecular Weight	195.21 - 195.22 g/mol	[4][5]
CAS Number	5445-44-3	[4]
Appearance	White to off-white crystalline powder/solid	[3]
Boiling Point	359.1°C at 760 mmHg	
Density	1.217 g/cm ³	
Solubility	Sparingly to moderately soluble in water	[3]
Storage Temperature	Room Temperature (Recommended <15°C)	

Experimental Protocols: Synthesis

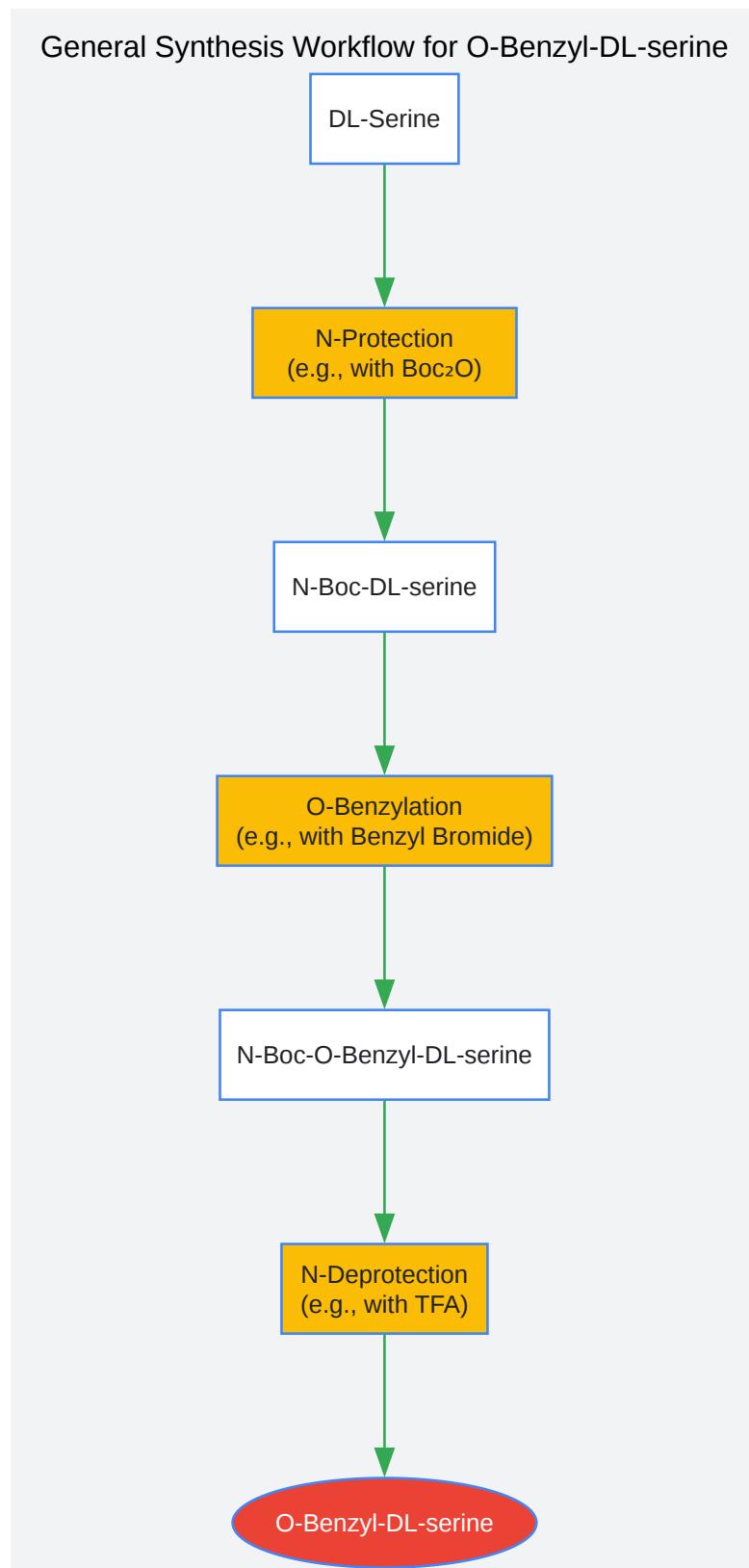
The synthesis of **O-Benzyl-DL-serine** is of significant importance due to its role as a pharmaceutical and peptide synthesis intermediate. Several synthetic routes have been developed, often involving the protection of the amino group before benzylation of the hydroxyl group, followed by deprotection.

Synthesis from N-tert-butoxycarbonyl-DL-serine

A common method involves the benzylation of N-protected serine. This multi-stage process ensures high yields and purity.

Stage 1: Synthesis of N-(tert-butoxycarbonyl)-DL-serine[6]

- Dissolve 105 g of DL-serine in 100 mL of a sodium hydroxide solution.
- Sequentially add 200 mL of tetrahydrofuran and 250 g of di-tert-butyl dicarbonate.
- Maintain the reaction mixture's pH between 8 and 9 and allow it to react for 12 hours.


- Extract the aqueous phase with ethyl acetate.
- Acidify the aqueous phase to a pH of 1-2 with HCl and extract the product with ethyl acetate.
- Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solution to yield N-(tert-butoxycarbonyl)-DL-serine.[\[6\]](#)

Stage 2: Synthesis of N-(tert-butoxycarbonyl)-**O-benzyl-DL-serine**[\[6\]](#)

- Dissolve 20.5 g of N-(tert-butoxycarbonyl)-DL-serine in 200 mL of tetrahydrofuran.
- Add 27.59 g of sodium tert-pentoxide and stir at room temperature for 10 minutes.
- Cool the mixture to 0°C in an ice-water bath.
- Slowly add 20 g of benzyl bromide with continuous stirring.
- After addition, remove the ice bath and stir at room temperature for 30 minutes.
- Add 300 mL of deionized water and perform extractions to isolate the product.

Stage 3: Deprotection to Yield **O-Benzyl-DL-serine**[\[7\]](#)

- Dissolve the N-(tert-butoxycarbonyl)-**O-benzyl-DL-serine** intermediate in a suitable solvent like dichloromethane.[\[7\]](#)
- Add an excess of trifluoroacetic acid (TFA) to remove the Boc protecting group.[\[6\]](#)[\[7\]](#)
- Stir the reaction at room temperature until completion.
- Remove the solvent and excess TFA under reduced pressure.
- The resulting residue can be further purified by precipitation with a non-polar solvent like petroleum ether to obtain the final **O-Benzyl-DL-serine** product.

[Click to download full resolution via product page](#)

Caption: General Synthesis Workflow for **O-Benzyl-DL-serine**.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of **O-Benzyl-DL-serine**. Various techniques are employed for its characterization.

- ¹H NMR: Proton NMR spectra are available for **O-Benzyl-DL-serine**. For the related L-isomer, characteristic peaks have been reported at (400 MHz, D₂O, δ, ppm): 3.85-3.97 (m, 3H), 4.58-4.65 (m, 2H), 7.35-7.50 (m, 5H).[7]
- ¹³C NMR: Carbon-13 NMR spectral data is also available and aids in confirming the carbon skeleton of the molecule.[4][8]
- IR Spectroscopy: Infrared spectroscopy data, often obtained using a KBr disc or ATR techniques, is used to identify the functional groups present in the molecule.[4][8]
- Mass Spectrometry: Mass spectrometry provides information on the mass-to-charge ratio, confirming the molecular weight of the compound.[9]
- Raman Spectroscopy: Raman spectral data is also available for **O-Benzyl-DL-serine**.[8][10]

Applications and Biological Significance

O-Benzyl-DL-serine is not a naturally occurring amino acid but a synthetic derivative with significant applications in research and development.[3]

- Peptide Synthesis: Its primary use is as a protected amino acid building block in peptide synthesis.[1][3][11] The benzyl group on the side chain prevents unwanted reactions, ensuring the correct peptide sequence is assembled.[1]
- Pharmaceutical Research: It serves as a crucial intermediate in the synthesis of more complex molecules and drug candidates.[3][11] Derivatives of **O-Benzyl-DL-serine** have been explored for potential use in treating cardiovascular diseases, osteoporosis, and inflammation. They are also investigated for their ability to prevent and treat tumors caused by abnormal cell adhesion.
- Biochemical Studies: Researchers utilize O-Benzyl-L-serine to study enzyme mechanisms and protein interactions, which can provide insights for developing novel therapeutic

strategies.[\[11\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. leapchem.com [leapchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. O-(Phenylmethyl)serine | C10H13NO3 | CID 4573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. O-Benzyl-L-serin ≥99.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. O-BENZYL-DL-SERINE(5445-44-3) 1H NMR spectrum [chemicalbook.com]
- 9. O-benzyl-L-serine | C10H13NO3 | CID 78457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. O-BENZYL-DL-SERINE(5445-44-3) Raman spectrum [chemicalbook.com]
- 11. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [O-Benzyl-DL-serine chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1265372#o-benzyl-dl-serine-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com